molecular formula C22H27NO B2868746 N-(4-Butylphenyl)(phenylcyclopentyl)formamide CAS No. 1024253-13-1

N-(4-Butylphenyl)(phenylcyclopentyl)formamide

Cat. No. B2868746
CAS RN: 1024253-13-1
M. Wt: 321.464
InChI Key: NRSNLAGHASOGQQ-UHFFFAOYSA-N
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Description

N-(4-Butylphenyl)(phenylcyclopentyl)formamide, also known as BPPF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of formamides and has a molecular weight of 357.5 g/mol. BPPF has been found to exhibit promising results in various studies related to neurological disorders, addiction, and pain management.

Scientific Research Applications

1. Role in the Origin of Nucleic Acids

N-(4-Butylphenyl)(phenylcyclopentyl)formamide, as part of the formamide group, plays a significant role in the origin of nucleic acids. Studies suggest that formamide facilitates the formation of nucleic bases necessary for nucleic acids and supports the transition from simple carbon compounds to nucleic polymers in prebiotic chemistry (Costanzo et al., 2007).

2. Organic Synthesis and Catalysis

Research indicates that formamides are crucial in organic synthesis. They are used as stable, water-tolerant, N-formylating reagents for primary and secondary amines, aiding in the preparation of various organic compounds such as N-formamides and N-formylpeptides (Chapman et al., 2017). Additionally, copper catalysis has been used for selective N-methylation or N-formylation of amines with CO2 and phenylsilane (Li et al., 2018).

3. Green Chemistry Applications

Formamides, including N-(4-Butylphenyl)(phenylcyclopentyl)formamide, are significant in green chemistry. They are used in synthesizing N-formylmorpholine, a green solvent for the synthesis of organic compounds due to its chemical stability and non-toxic nature (Ghasemi, 2018).

4. Nanotechnology and Device Fabrication

In nanotechnology, formamide precursors are employed in the synthesis of nanowires and other nano-scale electronic systems. This application is crucial for the integration of nanowire growth into device fabrication, demonstrating compatibility with existing semiconductor technology (He et al., 2005).

properties

IUPAC Name

N-(4-butylphenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO/c1-2-3-9-18-12-14-20(15-13-18)23-21(24)22(16-7-8-17-22)19-10-5-4-6-11-19/h4-6,10-15H,2-3,7-9,16-17H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSNLAGHASOGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Butylphenyl)(phenylcyclopentyl)formamide

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